An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)benzonitrile is a highly versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional aromatic core, featuring an iodine atom, a nitrile group, and a trifluoromethyl group, provides a powerful platform for constructing complex molecular architectures.[1] The strategic placement of these functional groups imparts distinct electronic properties and offers multiple reaction sites for diversification. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, while the iodo group serves as a prime handle for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis. The key physicochemical and spectroscopic data for 4-Iodo-3-(trifluoromethyl)benzonitrile are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 161320-00-9 | [2] |
| Molecular Formula | C₈H₃F₃IN | [2][3] |
| Molecular Weight | 297.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 92-99 °C | [2][4] |
| Boiling Point | 271 °C (at 760 mmHg) | [4] |
| Density | 1.95 g/cm³ | [4][5] |
Spectroscopic Profile
The spectroscopic data are crucial for the identification and characterization of 4-Iodo-3-(trifluoromethyl)benzonitrile and its derivatives.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a sharp and intense absorption peak for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹.[6] This is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[6] The strong C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1200 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution on the benzene ring.
-
¹³C NMR : The carbon NMR will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR : The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for trifluoromethylated aromatic compounds.[7]
-
-
Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 297, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Synthesis and Manufacturing
While multiple synthetic routes may exist, a common approach to synthesizing substituted benzonitriles involves multi-step processes that can include halogenation, cyanation, and trifluoromethylation reactions.[8] A plausible general pathway could involve the Sandmeyer reaction on a corresponding aniline precursor or a nucleophilic substitution on an appropriately substituted aryl halide. Given the specific substitution pattern, a route might start from 3-(trifluoromethyl)aniline, proceed through diazotization followed by iodination to form 1-iodo-3-(trifluoromethyl)benzene, and then a subsequent cyanation step.
Chemical Reactivity and Synthetic Utility
The true value of 4-Iodo-3-(trifluoromethyl)benzonitrile lies in its versatile reactivity, which allows for selective functionalization at its key positions. The trifluoromethyl and nitrile groups are strongly electron-withdrawing, which influences the reactivity of the aryl iodide in cross-coupling reactions.
Caption: Key reactive sites of 4-Iodo-3-(trifluoromethyl)benzonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[9] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl iodide with an organoboron compound (boronic acid or ester).[9][10] This is widely used to introduce new aryl or vinyl substituents.
-
Causality: The choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent system is critical for achieving high yields. The base is essential for the transmetalation step in the catalytic cycle.[9]
2. Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to internal alkynes.[11][12] It typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
-
Expert Insight: The Sonogashira coupling is invaluable for constructing rigid linkers in drug candidates or for synthesizing conjugated materials.[11] Careful control of reaction conditions, such as using an inert atmosphere, is often necessary to prevent the homocoupling of the alkyne (Glaser coupling).[11]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Transformations of the Nitrile Group
The nitrile group offers another point of diversification. It can be:
-
Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
These transformations are fundamental in drug development for converting a nitrile, often used as a stable synthetic handle, into functional groups that can modulate solubility or engage in hydrogen bonding with biological targets.
Applications in Drug Discovery and Materials Science
4-Iodo-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a wide range of pharmaceuticals and advanced materials.[1]
-
Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This building block is used to synthesize inhibitors for various enzymes and modulators for receptors.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethyl group can lead to more potent and stable herbicides, insecticides, and fungicides.[13]
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl and cyano groups make this molecule a valuable precursor for creating advanced materials like polymers and coatings with enhanced thermal stability and chemical resistance.[1][13]
Safety and Handling
4-Iodo-3-(trifluoromethyl)benzonitrile is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. Work should be conducted in a well-ventilated area or a fume hood.[14][15]
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
Storage: Store in a dry, well-ventilated place, sealed from moisture.[3]
Conclusion
4-Iodo-3-(trifluoromethyl)benzonitrile is a synthetically powerful and versatile building block. Its trifunctional nature allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables the rational design and efficient synthesis of novel and complex molecules with tailored properties for a wide range of applications.
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The Chemical Versatility of 4-(Trifluoromethyl)benzonitrile: A Foundation for Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [13]
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Suzuki-Miyaura Cross Coupling Reaction . TCI Chemicals. [10]
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Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [6]
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Preparation process of 4-amino-2-trifluoromethyl benzonitrile . Google Patents. [8]
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Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole . Benchchem. [9]
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